DC1-SMe

Vue d'ensemble

Description

DC1-SMe est un dérivé de DC1, qui est une cytotoxine conjuguée à un anticorps. Il est similaire au petit agent alkylant de l'ADN liant le sillon CC-1065. This compound présente une puissante cytotoxicité contre diverses lignées de cellules cancéreuses, ce qui en fait un composé précieux dans la recherche et le traitement du cancer .

Méthodes De Préparation

DC1-SMe peut être synthétisé à partir de DC0-NH2 et d'acide propanoïque, 3-(méthyldithio)-. La réaction se produit généralement dans le N,N-diméthylacétamide et le 1,2-dichloroéthane sous atmosphère inerte . Le rendement de cette synthèse est d'environ 63% . Les méthodes de production industrielle de this compound ne sont pas largement documentées, mais le processus de synthèse implique des techniques et des conditions de chimie organique standard.

Analyse Des Réactions Chimiques

DC1-SMe subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques, bien que les informations détaillées sur les produits d'oxydation soient limitées.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de this compound, modifiant potentiellement ses propriétés cytotoxiques.

Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les nucléophiles. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :

Chimie : This compound est utilisé dans la synthèse de conjugués anticorps-médicaments, qui sont des outils précieux dans la thérapie anticancéreuse ciblée

Biologie : La puissante cytotoxicité du composé le rend utile pour l'étude de la biologie des cellules cancéreuses et des mécanismes de mort cellulaire

Médecine : This compound est étudié pour son utilisation potentielle dans le traitement du cancer, en particulier dans le développement de thérapies ciblées qui minimisent les dommages aux cellules saines

Industrie : Bien que ses applications industrielles soient limitées, le rôle de this compound dans la production de conjugués anticorps-médicaments souligne son importance dans la recherche et le développement pharmaceutiques

Mécanisme d'action

This compound exerce ses effets en se liant au sillon mineur de l'ADN et en l'alkylant, de manière similaire au mécanisme d'action de CC-1065. Cette alkylation conduit à des dommages de l'ADN, ce qui déclenche des voies de mort cellulaire dans les cellules cancéreuses . Les cibles moléculaires de this compound comprennent l'ADN et diverses protéines impliquées dans la réparation de l'ADN et la régulation du cycle cellulaire .

Applications De Recherche Scientifique

Anticancer Activity

DC1-SMe has been primarily investigated for its anticancer properties. The compound's mechanism involves the inhibition of specific cellular pathways that are critical for tumor growth and survival.

- Case Study: Cytotoxicity Testing

| Cell Line | IC50 (pM) |

|---|---|

| Ramos | 22 |

| Namalwa | 10 |

| HL60/s | 32 |

| COLO 205 | 250 |

Molecular Targeting

Research indicates that this compound may act as a targeted therapy by interacting with specific proteins involved in cancer progression.

- Case Study: Molecular Docking Studies

Combination Therapies

The potential of this compound in combination with other therapeutic agents is being explored to enhance its efficacy.

- Case Study: Synergistic Effects

Future Directions and Research Opportunities

The promising results from initial studies suggest several avenues for future research:

- Clinical Trials : Further clinical investigations are necessary to evaluate the safety and efficacy of this compound in human subjects.

- Mechanistic Studies : Detailed studies to elucidate the molecular mechanisms of action will provide insights into how this compound can be optimized for therapeutic use.

- Formulation Development : Research into effective delivery methods for this compound will be crucial for its clinical application.

Mécanisme D'action

DC1-SMe exerts its effects by binding to the minor groove of DNA and alkylating it, similar to the mechanism of action of CC-1065. This alkylation leads to DNA damage, which triggers cell death pathways in cancer cells . The molecular targets of this compound include DNA and various proteins involved in DNA repair and cell cycle regulation .

Comparaison Avec Des Composés Similaires

DC1-SMe est unique en raison de sa puissante cytotoxicité et de sa capacité à être utilisé dans la synthèse de conjugués anticorps-médicaments. Des composés similaires comprennent :

CC-1065 : Un petit agent alkylant de l'ADN liant le sillon avec un mécanisme d'action similaire.

DC1 : Le composé parent de this compound, utilisé dans la synthèse de conjugués anticorps-médicaments

DC41-SMe : Un autre dérivé de DC1 avec des propriétés cytotoxiques similaires.

Ces composés partagent des mécanismes d'action similaires mais diffèrent dans leurs structures chimiques spécifiques et leurs puissances cytotoxiques.

Activité Biologique

DC1-SMe is a derivative of the cytotoxic compound DC1, which is an analogue of the minor groove-binding DNA alkylator CC-1065. This compound has garnered attention for its potential use in targeted cancer therapies, particularly through the development of antibody-drug conjugates (ADCs). This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

This compound exhibits a simplified structure compared to its parent compound CC-1065, which enhances its efficacy as a cytotoxic agent. The mechanism of action primarily involves binding to DNA in the minor groove, leading to DNA damage and subsequent cell death. This property is particularly valuable in the context of cancer treatment, where targeted delivery can minimize damage to healthy tissues.

Cytotoxicity Profile

The cytotoxic effects of this compound have been quantitatively assessed through IC50 values against various cancer cell lines. The following table summarizes these findings:

| Cell Line | IC50 (pM) |

|---|---|

| Ramos | 22 |

| Namalwa | 10 |

| HL60/s | 32 |

| COLO 205 | 250 |

These values indicate that this compound exhibits potent cytotoxicity, particularly against Namalwa cells, suggesting a promising avenue for further research and development in oncology treatments .

Case Studies and Research Findings

-

Targeted Therapy Development :

A study highlighted the application of this compound in developing ADCs that specifically target cancer cells while sparing normal cells. The research demonstrated significant tumor regression in preclinical models when this compound was conjugated to antibodies specific to tumor antigens . -

Mechanistic Studies :

Research investigating the cellular uptake and mechanism of action revealed that this compound is internalized by cancer cells via receptor-mediated endocytosis. Once inside, it induces apoptosis through the activation of caspases and disruption of mitochondrial membrane potential . -

Comparative Efficacy :

In comparative studies with other ADCs, this compound showed superior efficacy in reducing tumor size and improving survival rates in animal models. This suggests that its unique mechanism of action may confer advantages over existing therapies .

Safety and Toxicology

While the cytotoxicity of this compound is a key feature for its therapeutic application, safety profiles are equally important. Preliminary toxicology studies have indicated manageable side effects at therapeutic doses, with ongoing research aimed at further elucidating the safety margins and potential off-target effects.

Propriétés

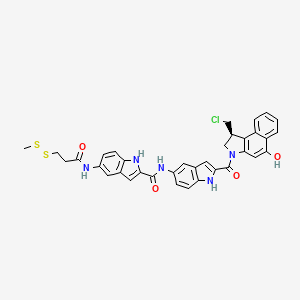

IUPAC Name |

N-[2-[(1S)-1-(chloromethyl)-5-hydroxy-1,2-dihydrobenzo[e]indole-3-carbonyl]-1H-indol-5-yl]-5-[3-(methyldisulfanyl)propanoylamino]-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H30ClN5O4S2/c1-46-47-11-10-32(43)37-22-6-8-26-19(12-22)14-28(39-26)34(44)38-23-7-9-27-20(13-23)15-29(40-27)35(45)41-18-21(17-36)33-25-5-3-2-4-24(25)31(42)16-30(33)41/h2-9,12-16,21,39-40,42H,10-11,17-18H2,1H3,(H,37,43)(H,38,44)/t21-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVEHPTDUSKNJAT-OAQYLSRUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSSCCC(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)NC3=CC4=C(C=C3)NC(=C4)C(=O)N5CC(C6=C5C=C(C7=CC=CC=C76)O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSSCCC(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)NC3=CC4=C(C=C3)NC(=C4)C(=O)N5C[C@H](C6=C5C=C(C7=CC=CC=C76)O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H30ClN5O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

684.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.